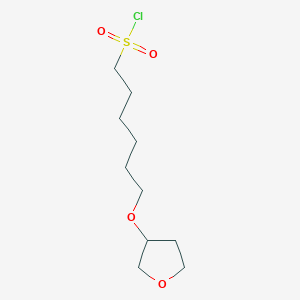
6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a hexane chain that is further substituted with a tetrahydrofuran-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1-sulfonyl chloride: Lacks the tetrahydrofuran-3-yl group, making it less versatile in certain synthetic applications.
Tetrahydrofuran-3-yl sulfonyl chloride: Contains the tetrahydrofuran-3-yl group but lacks the hexane chain, leading to different reactivity and applications.
Uniqueness
6-((Tetrahydrofuran-3-yl)oxy)hexane-1-sulfonyl chloride is unique due to the presence of both the tetrahydrofuran-3-yl group and the hexane chain. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C10H19ClO4S |
|---|---|
Poids moléculaire |
270.77 g/mol |
Nom IUPAC |
6-(oxolan-3-yloxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)8-4-2-1-3-6-15-10-5-7-14-9-10/h10H,1-9H2 |
Clé InChI |
VETUYYPJCLRQCF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















